![molecular formula C18H20ClFN4O3S B3013797 N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189721-27-4](/img/structure/B3013797.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride
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Overview
Description
The compound is an isoxazole derivative of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine . These compounds have been synthesized and evaluated for their cytotoxicity .
Synthesis Analysis
The synthesis of similar compounds involves treating 6-chloro-1,3-benzothiazole-2-amine with sodium cyanate in the presence of glacial acetic acid to prepare benzothiazole-2-yl urea. The benzothiazole-2-yl-urea is then refluxed with hydrazine hydrate to yield the product .Molecular Structure Analysis
The molecular structure analysis of similar compounds shows characteristic absorption bands at various frequencies in their infrared spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds have been monitored by TLC .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as infrared spectroscopy, NMR, and mass spectrometry .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been studied for their potential as antioxidants . Antioxidants are crucial in protecting cells from the damage caused by oxidative stress, which is implicated in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders . The presence of a thiazole ring can contribute to the scavenging of free radicals, thereby reducing oxidative stress.
Analgesic and Anti-inflammatory Activity
The compound’s structure suggests potential analgesic and anti-inflammatory activities. Thiazole derivatives have been reported to act as pain relievers and to reduce inflammation, which could be beneficial in the treatment of conditions like arthritis and other inflammatory diseases .
Antimicrobial and Antifungal Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial and antifungal properties . This makes them valuable in the development of new medications for treating infections caused by bacteria and fungi, which are increasingly resistant to current treatments .
Antitumor and Cytotoxic Drug Development
Thiazoles have been identified as having antitumor and cytotoxic activities , making them candidates for the development of new anticancer drugs. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells is a promising avenue for cancer therapy .
Neuroprotective Effects
Compounds with a thiazole core have shown neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage and death .
Antiviral Applications
Thiazole derivatives have also been explored for their antiviral activities , including against HIV. The development of new antiviral drugs is crucial, especially with the emergence of new viral strains and the ongoing challenge of viral resistance .
Mechanism of Action
These compounds have exhibited anti-cancer activity against various cancer cell lines. One of the promising compounds induced G2/M cell cycle arrest. The levels of p53 increased tremendously in treated cells. The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax was altered, which resulted in apoptosis by accelerating the expression of caspases .
Future Directions
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S.ClH/c1-12-10-15(26-21-12)17(24)23(5-4-22-6-8-25-9-7-22)18-20-14-3-2-13(19)11-16(14)27-18;/h2-3,10-11H,4-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYKGIGYSUYIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride |
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